Cas no 1672675-25-0 (tert-Butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate)

Tert-Butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate is a synthetic organic compound with notable reactivity in chemical reactions. It exhibits high purity and stability, making it suitable for various synthetic applications. Its unique structure and functionality provide a versatile tool for researchers in organic synthesis, offering advantages in the development of novel compounds and materials.
tert-Butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate structure
1672675-25-0 structure
Product Name:tert-Butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate
CAS No:1672675-25-0
MF:C13H15N5O4
MW:305.289302110672
CID:4702989
Update Time:2025-06-18

tert-Butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate
    • tert-butyl 2-[5-(3-nitrophenyl)tetrazol-2-yl]acetate
    • tert-butyl 2-[5-(3-nitrophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate
    • tert-Butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate
    • Inchi: 1S/C13H15N5O4/c1-13(2,3)22-11(19)8-17-15-12(14-16-17)9-5-4-6-10(7-9)18(20)21/h4-7H,8H2,1-3H3
    • InChI Key: ONSVUUNEFWIGBQ-UHFFFAOYSA-N
    • SMILES: O(C(CN1N=NC(C2C=CC=C(C=2)[N+](=O)[O-])=N1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 420
  • Topological Polar Surface Area: 116

tert-Butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T113200-250mg
tert-Butyl 2-[5-(3-nitrophenyl)-tetrazol-2-yl]acetate
1672675-25-0
250mg
$ 130.00 2022-06-03
TRC
T113200-500mg
tert-Butyl 2-[5-(3-nitrophenyl)-tetrazol-2-yl]acetate
1672675-25-0
500mg
$ 220.00 2022-06-03

Additional information on tert-Butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate

Professional Introduction to Tert-Butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate (CAS No. 1672675-25-0)

Tert-butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate, identified by the Chemical Abstracts Service Number (CAS No.) 1672675-25-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of Tert-butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate, particularly the presence of a nitrophenyl moiety and a tetrazole ring, contribute to its unique chemical properties and biological interactions.

The nitrophenyl group is a well-studied aromatic substituent that can influence the electronic properties and reactivity of the molecule. In medicinal chemistry, nitroaromatic compounds are often explored for their potential as intermediates in the synthesis of pharmaceuticals. The tetrazole ring, on the other hand, is known for its ability to modulate enzyme activity and interact with biological targets. The combination of these structural elements in Tert-butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate suggests a multifaceted role in biological systems, making it a promising candidate for further investigation.

Recent advancements in chemical biology have highlighted the importance of tetrazole derivatives in drug discovery. Tetrazoles have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in Tert-butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate may confer unique pharmacological effects that are not observed with other tetrazole derivatives. This has prompted researchers to explore its potential as a lead compound or intermediate in the development of novel therapeutic agents.

One of the most intriguing aspects of Tert-butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate is its potential interaction with biological targets such as enzymes and receptors. The nitrophenyl group can serve as a hydrogen bond acceptor or participate in π-stacking interactions, which are crucial for binding affinity. Meanwhile, the tetrazole ring can engage in hydrophobic interactions or act as a pharmacophore, influencing the compound's binding mode to biological targets. These interactions are critical for understanding the mechanism of action and optimizing the compound's efficacy.

In vitro studies have begun to unravel the pharmacological profile of Tert-butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate. Preliminary data suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions. For instance, its interaction with enzymes involved in inflammation or cancer pathways could provide insights into its therapeutic potential. Additionally, the compound's stability and solubility characteristics make it suitable for further biochemical and pharmacokinetic studies.

The synthesis of Tert-butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the nitrophenyl group and the tetrazole ring necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as transition metal-catalyzed reactions or microwave-assisted synthesis, may be employed to enhance efficiency and selectivity.

As research continues to progress, Tert-butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate is expected to play a significant role in drug discovery efforts. Its unique structural features and promising biological activities make it an attractive candidate for further exploration. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully elucidate its potential applications in medicine.

The development of novel pharmaceuticals relies heavily on innovative compounds like Tert-butyl 2-5-(3-nitrophenyl)-tetrazol-2-ylacetate. By leveraging cutting-edge synthetic methodologies and interdisciplinary research approaches, scientists can uncover new therapeutic strategies that address unmet medical needs. The continued study of this compound will contribute valuable insights into molecular mechanisms and pave the way for future breakthroughs in medicinal chemistry.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.